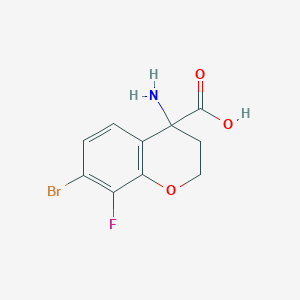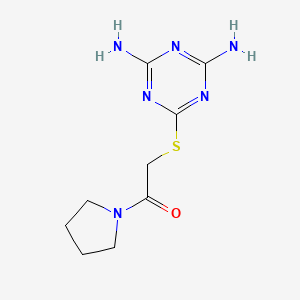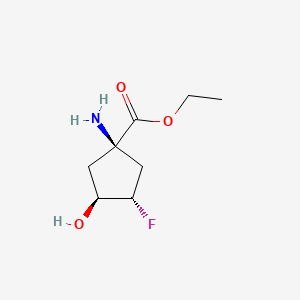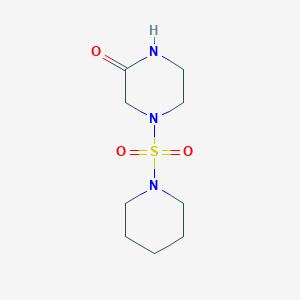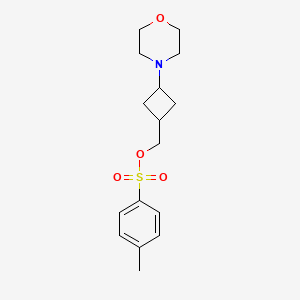
(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone is a chemical compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a cyclopropyl methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone typically involves multiple steps One common approach starts with the bromination of pyrimidine to obtain 5-bromopyrimidine This intermediate is then reacted with piperazine under suitable conditions to form 5-bromopyrimidin-2-yl)piperazine
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromopyrimidine moiety.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing functional groups, while substitution could result in a variety of substituted pyrimidines.
科学的研究の応用
Chemistry
In chemistry, (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring provides additional binding interactions, while the cyclopropyl methanone group can enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound shares the bromopyrimidine and piperazine moieties but lacks the cyclopropyl methanone group.
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Similar in structure but with an ethanol group instead of the cyclopropyl methanone.
Uniqueness
The uniqueness of (4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)(cyclopropyl)methanone lies in its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.
特性
分子式 |
C12H15BrN4O |
|---|---|
分子量 |
311.18 g/mol |
IUPAC名 |
[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C12H15BrN4O/c13-10-7-14-12(15-8-10)17-5-3-16(4-6-17)11(18)9-1-2-9/h7-9H,1-6H2 |
InChIキー |
RZGPJYXYDLRQON-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


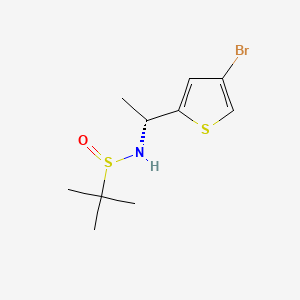
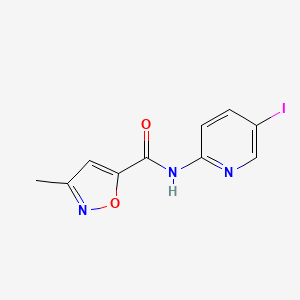
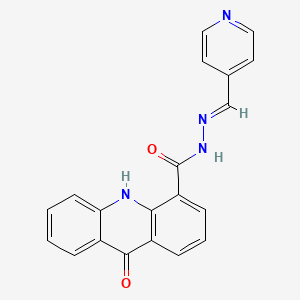
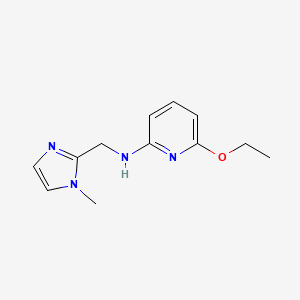
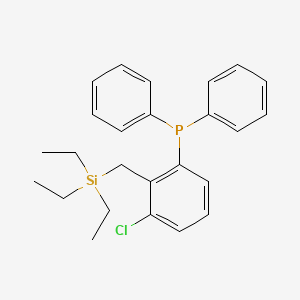
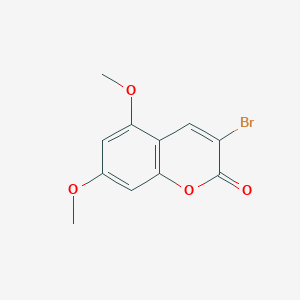
![7-Bromo-2-(((2-hydroxyethyl)(methyl)amino)methyl)-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906731.png)
